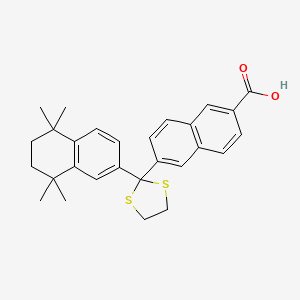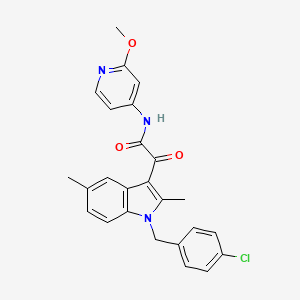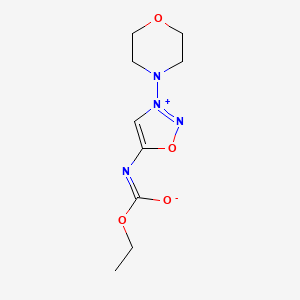
Molsidomine
Vue d'ensemble
Description
Molsidomine is a long-acting vasodilator primarily used to treat angina pectorisLinsidomine releases nitric oxide, which acts as a vasodilator by relaxing the smooth muscles of blood vessels .
Mécanisme D'action
Target of Action
Molsidomine primarily targets the smooth muscle cells in the coronary blood vessels . These cells play a crucial role in regulating the diameter of the blood vessels, and thus, the blood flow to the heart.
Mode of Action
This compound, a cardiovascular drug, acts in a similar fashion to organic nitrates . It is metabolized in the liver to its active metabolite, linsidomine . Linsidomine is an unstable compound that releases nitric oxide (NO) upon decay . The SIN-1A metabolite of this compound has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells . This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation .
Biochemical Pathways
The release of nitric oxide by this compound leads to an increase in the levels of cyclic GMP . Cyclic GMP is a secondary messenger that plays a key role in signal transduction in many biological processes. In this case, the increase in cyclic GMP levels leads to a decrease in intracellular calcium ions in smooth muscle cells . This results in the relaxation of the smooth muscle cells, leading to vasodilation and increased blood flow to the heart .
Pharmacokinetics
This compound is quickly and almost completely (>90%) absorbed from the gut . It is a prodrug that is hydrolysed to linsidomine (SIN-1) in the liver via first-pass effect, which subsequently releases NO . 44–59% of this compound reach the bloodstream in unchanged form, 3–11% of which are bound to plasma proteins . The time to peak plasma drug concentration (tmax) is 1 to 2 hours .
Result of Action
The result of this compound’s action is the relaxation of smooth muscle in the coronary blood vessels, which leads to an increase in blood flow to the coronary arteries . This relieves symptoms of angina and increases the oxygen supply to the heart muscle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. The blood pressure lowering effect of this compound can be amplified significantly by PDE5 inhibitors, potentially leading to fainting or myocardial infarction, and to a lesser extent by other antihypertensive drugs such as beta blockers, calcium channel blockers, or other nitrovasodilators . Ergolines can antagonise the effects of this compound . Therefore, the patient’s medication regimen can significantly influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Molsidomine is a prodrug for the formation of nitric oxide (NO) . It interacts with various enzymes and proteins to exert its effects. The SIN-1A metabolite of this compound has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells .
Cellular Effects
This compound leads to smooth muscle relaxation in the coronary blood vessels, relieving symptoms of angina and increasing blood flow to the coronary arteries . It influences cell function by modulating cell signaling pathways related to nitric oxide and cyclic GMP .
Molecular Mechanism
This compound acts in a similar fashion to organic nitrates . Its active metabolite, SIN-1A, increases levels of cyclic GMP, leading to a decrease in intracellular calcium ions in smooth muscle cells . This results in vasodilation and increased blood flow .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound are characterized by rapid absorption and hydrolysis, taking a short time to achieve maximal systemic concentrations of both the parent compound and its active metabolite, SIN-1 .
Metabolic Pathways
This compound is involved in the nitric oxide-cyclic GMP pathway . It interacts with enzymes involved in the synthesis of cyclic GMP and the regulation of calcium ion levels in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of molsidomine typically involves the following steps:
Starting Material: The process begins with 1-aminomorpholine, which is reacted with formaldehyde and hydrogen cyanide to form an intermediate compound.
Nitrosation: This intermediate undergoes nitrosation to produce the N-nitroso analog.
Cyclization: The N-nitroso analog is then cyclized to form linsidomine upon treatment with anhydrous acid.
Formation of Ethyl Urethane: Finally, linsidomine is reacted with ethyl chloroformate to produce this compound.
Industrial Production Methods: An innovative mechanochemical strategy has been developed for the industrial production of this compound. This method uses 1,1’-carbonyldiimidazole as an activating agent and involves ball-milling in the solid state. This approach is environmentally friendly and aligns with the principles of green chemistry .
Analyse Des Réactions Chimiques
Types of Reactions: Molsidomine undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed in the liver to form linsidomine.
Nitric Oxide Release: Linsidomine releases nitric oxide upon decay, which is the active vasodilating compound.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the liver under physiological conditions.
Nitric Oxide Release: This process happens spontaneously as linsidomine decays.
Major Products:
Linsidomine: The primary metabolite formed from the hydrolysis of this compound.
Nitric Oxide: The active vasodilating compound released from linsidomine.
Applications De Recherche Scientifique
Molsidomine has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Uniqueness of Molsidomine: this compound is unique due to its long-acting nature and its ability to release nitric oxide in a controlled manner. Unlike other nitrates, this compound does not develop tolerance with prolonged use, making it a valuable option for long-term management of angina .
Propriétés
| Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation. | |
Numéro CAS |
25717-80-0 |
Formule moléculaire |
C9H14N4O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(1Z)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 |
Clé InChI |
XLFWDASMENKTKL-UHFFFAOYSA-N |
SMILES |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
SMILES isomérique |
CCO/C(=N\C1=C[N+](=NO1)N2CCOCC2)/[O-] |
SMILES canonique |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
Apparence |
Solid powder |
Point d'ébullition |
266 to 368 |
melting_point |
156 140.5 °C |
| 25717-80-0 | |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Corpea Corvaton duracoron Fali Cor Fali-Cor Heumann, Molsidomin Korvatone Molsi 1A Pharma Molsi AZU Molsi Puren Molsi-AZU Molsi-Puren Molsibeta Molsicor Molsidain Molsidomin Molsidomin Heumann Molsidomin ratiopharm Molsidomin Stada molsidomin von ct Molsidomin-ratiopharm Molsidomine Molsihexal Molsiket Morsydomine MTW Molsidomin MTW-Molsidomin SIN 10 SIN-10 SIN10 Sydnopharm Von Ct, Molsidomin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Molsidomine exert its vasodilatory effect?
A: this compound is a nitric oxide (NO) donor that acts as a prodrug. It is metabolized in the liver to its active metabolite, 3-morpholinosydnonimine (SIN-1). SIN-1 further converts to SIN-1A, which releases NO [, , ]. NO activates guanylate cyclase, leading to the conversion of guanosine triphosphate to cyclic guanosine triphosphate (cGMP). This process ultimately results in the synthesis of proteins that bind calcium, causing smooth muscle relaxation and vasodilation [].
Q2: Does this compound affect platelet function?
A: Yes, research suggests that this compound exhibits anti-platelet properties. Studies have shown that it can inhibit platelet aggregation induced by various agonists, including platelet-activating factor (PAF) [, ]. This effect is likely mediated by NO release and subsequent increase in intracellular cGMP levels, similar to its vasodilatory mechanism [, ].
Q3: Can this compound affect myocardial energy metabolism?
A: Studies suggest that this compound can indirectly influence myocardial energy metabolism. One study showed that pretreatment with this compound abolished the myocardial ischemia induced by endothelin-1, suggesting a protective effect likely related to improved coronary blood flow and oxygen supply [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H14N4O5, and its molecular weight is 246.22 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.
Q5: Are there studies on the stability of this compound under different storage conditions?
A: While specific data on material compatibility isn't provided in these papers, the research emphasizes that this compound formulations, particularly sustained-release forms, are designed to control the release of both the drug and any permeation enhancers over time. This suggests efforts to ensure stability and optimize drug delivery [, ].
Q6: How is this compound absorbed and metabolized in the body?
A: this compound exhibits good oral absorption, with one study reporting around 95.5% absorption []. It undergoes significant first-pass metabolism in the liver, where it is converted to its active metabolite, SIN-1 [, ]. This compound is primarily excreted renally, with about 95% eliminated through urine [].
Q7: Are there any studies comparing the hemodynamic effects of this compound to other vasodilators like Nitroglycerin?
A: Yes, several studies compare the hemodynamic effects of this compound to other vasodilators. One study found that this compound's preload-reducing effects were longer lasting and more pronounced than those of both Nitroglycerin and Isosorbide dinitrate []. Another study showed that combining this compound with Propranolol resulted in a more significant reduction in portal pressure compared to either drug alone, suggesting a synergistic effect [, ].
Q8: What are the common animal models used to study the effects of this compound?
A: Researchers have employed various animal models, including rats and dogs, to investigate the effects of this compound. Studies have used models of coronary artery thrombosis, ischemia-reperfusion injury, portal hypertension, and social withdrawal to assess the drug's efficacy in different disease states [, , , , ].
Q9: Has this compound shown efficacy in clinical trials for specific conditions?
A: Yes, this compound has demonstrated efficacy in clinical trials for conditions like angina pectoris. Several studies highlight its ability to improve exercise tolerance, reduce anginal attacks, and decrease the need for sublingual nitrates in patients with stable angina [, , , ].
Q10: Are there clinical studies on the use of this compound in treating subarachnoid hemorrhage (SAH)?
A: While not a primary focus of these papers, one clinical observational study suggests that this compound might offer benefits in patients with SAH complicated by cerebral vasospasm. The study reported a lower incidence of vasospasm-associated brain infarcts and improved clinical outcomes in patients treated with this compound in addition to standard therapy [].
Q11: What are the potential adverse effects of this compound reported in research?
A: Although the provided research primarily focuses on the scientific aspects of this compound, some studies mention potential side effects. These include headache, dizziness, and diplopia. Importantly, these side effects are noted to occur less frequently compared to nitrates [, ].
Q12: Are there ongoing efforts to develop alternative delivery systems for this compound?
A: Research highlights efforts to develop transdermal delivery systems for this compound using permeation enhancers []. This suggests interest in exploring alternative routes of administration to potentially improve patient compliance and drug delivery.
Q13: What analytical techniques are commonly employed to measure this compound and its metabolites in biological samples?
A: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, are used to quantify this compound and its metabolites in biological samples. These methods are essential for pharmacokinetic studies and assessing drug levels in preclinical and clinical settings [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


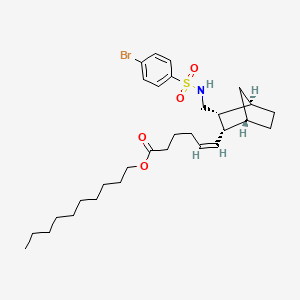
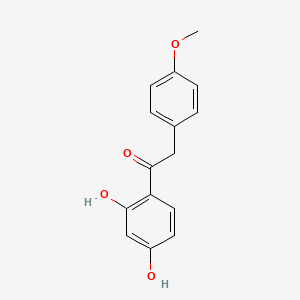
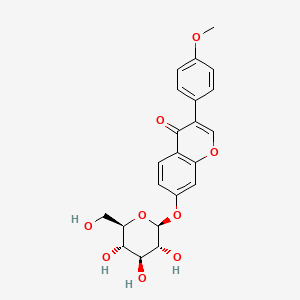
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B1677332.png)
![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)

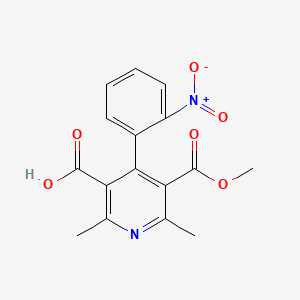
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B1677337.png)
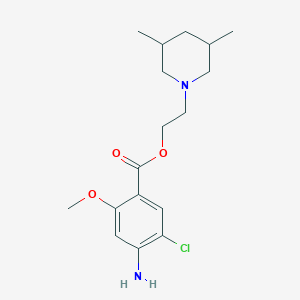
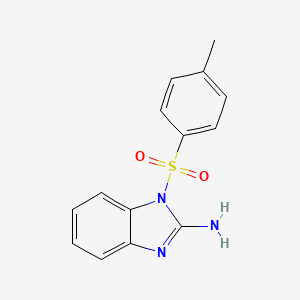
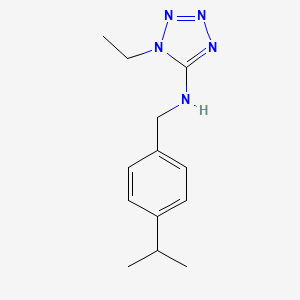
![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
